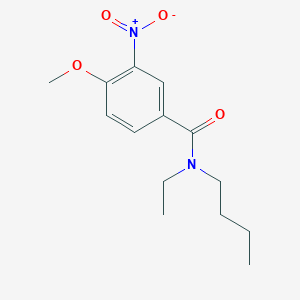
N-(2-fluorophenyl)-1-(4-fluorophenyl)methanesulfonamide
Übersicht
Beschreibung
N-(2-fluorophenyl)-1-(4-fluorophenyl)methanesulfonamide, also known as TAK-715, is a chemical compound that belongs to the class of sulfonamide drugs. It has been extensively studied for its potential therapeutic applications in treating various diseases, including cancer, inflammation, and autoimmune disorders.
Wirkmechanismus
The mechanism of action of N-(2-fluorophenyl)-1-(4-fluorophenyl)methanesulfonamide involves its ability to inhibit the activity of specific enzymes and signaling pathways involved in various cellular processes. N-(2-fluorophenyl)-1-(4-fluorophenyl)methanesulfonamide has been shown to inhibit the activity of specific kinases involved in cell proliferation and survival, such as mitogen-activated protein kinase (MAPK) and glycogen synthase kinase-3 (GSK-3). N-(2-fluorophenyl)-1-(4-fluorophenyl)methanesulfonamide also inhibits the activity of specific enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Biochemical and Physiological Effects
N-(2-fluorophenyl)-1-(4-fluorophenyl)methanesulfonamide has been shown to have various biochemical and physiological effects on cells and tissues. In cancer cells, N-(2-fluorophenyl)-1-(4-fluorophenyl)methanesulfonamide has been shown to induce apoptosis (cell death) and inhibit cell proliferation. Inflammatory cells, N-(2-fluorophenyl)-1-(4-fluorophenyl)methanesulfonamide has been shown to reduce the production of inflammatory cytokines and chemokines. In autoimmune disorders, N-(2-fluorophenyl)-1-(4-fluorophenyl)methanesulfonamide has been shown to reduce the activity of immune cells involved in the autoimmune response.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(2-fluorophenyl)-1-(4-fluorophenyl)methanesulfonamide in lab experiments include its high potency and specificity for specific enzymes and signaling pathways. N-(2-fluorophenyl)-1-(4-fluorophenyl)methanesulfonamide is also relatively easy to synthesize and has been extensively studied, making it a well-characterized compound for research purposes. However, the limitations of using N-(2-fluorophenyl)-1-(4-fluorophenyl)methanesulfonamide in lab experiments include its potential toxicity and off-target effects. N-(2-fluorophenyl)-1-(4-fluorophenyl)methanesulfonamide may also have limited efficacy in certain diseases or cell types, which may limit its usefulness in certain research applications.
Zukünftige Richtungen
Future research directions for N-(2-fluorophenyl)-1-(4-fluorophenyl)methanesulfonamide could include further studies on its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Additional research could also focus on optimizing the synthesis and formulation of N-(2-fluorophenyl)-1-(4-fluorophenyl)methanesulfonamide for improved efficacy and reduced toxicity. Finally, future research could also investigate the potential use of N-(2-fluorophenyl)-1-(4-fluorophenyl)methanesulfonamide in combination with other drugs or therapies for enhanced therapeutic effects.
Wissenschaftliche Forschungsanwendungen
N-(2-fluorophenyl)-1-(4-fluorophenyl)methanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, N-(2-fluorophenyl)-1-(4-fluorophenyl)methanesulfonamide has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. Inflammation research has also shown that N-(2-fluorophenyl)-1-(4-fluorophenyl)methanesulfonamide can reduce inflammation by inhibiting the activity of specific enzymes involved in the inflammatory response. N-(2-fluorophenyl)-1-(4-fluorophenyl)methanesulfonamide has also been studied for its potential application in autoimmune disorders, where it has been shown to reduce the activity of immune cells involved in the autoimmune response.
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-1-(4-fluorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO2S/c14-11-7-5-10(6-8-11)9-19(17,18)16-13-4-2-1-3-12(13)15/h1-8,16H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLZVDIXSAGMRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)CC2=CC=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(2-methoxyphenyl)-1-piperazinyl]-3-[(2-methylcyclopentyl)oxy]-2-propanol dihydrochloride](/img/structure/B4836141.png)
![N-(2,5-dimethylphenyl)-2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide](/img/structure/B4836149.png)
![1-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4836160.png)

![2-methyl-1-[4-(4-morpholinylmethyl)benzoyl]indoline](/img/structure/B4836163.png)
![3-{[(2-phenoxyethyl)amino]sulfonyl}-N-2-pyridinylbenzamide](/img/structure/B4836176.png)

![methyl 5-(1-ethyl-1H-pyrazol-5-yl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4836189.png)
![2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one oxime](/img/structure/B4836195.png)
![2-ethoxy-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4836197.png)
![4-(2-{[4-oxo-4-(8-quinolinylamino)butanoyl]oxy}acetyl)phenyl benzoate](/img/structure/B4836201.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4836202.png)

![5-(4-fluorophenyl)-7-(pentafluoroethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B4836214.png)